molecular formula C10H9NO3 B175990 1-Methyl-2-oxoindoline-5-carboxylic acid CAS No. 167627-05-6

1-Methyl-2-oxoindoline-5-carboxylic acid

Cat. No. B175990
CAS RN: 167627-05-6
M. Wt: 191.18 g/mol
InChI Key: FBTOSQDXUJQZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-oxoindoline-5-carboxylic acid is a chemical compound with the molecular formula C10H9NO3 . It is a solid substance and is used for research purposes .


Synthesis Analysis

The synthesis of 1-Methyl-2-oxoindoline-5-carboxylic acid involves a solution of a precursor compound in ethyl acetate and methanol. This solution is treated with 10% Pd/C and stirred under hydrogen for 18 hours. The mixture is then filtered through diatomaceous earth with 9:1 dichloromethane/methanol solution rinses, and concentrated to provide the desired product.


Molecular Structure Analysis

The molecular structure of 1-Methyl-2-oxoindoline-5-carboxylic acid can be determined by NMR spectroscopy. The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .


Physical And Chemical Properties Analysis

1-Methyl-2-oxoindoline-5-carboxylic acid is a solid substance . Its melting point is 273.0–274.0°C . The compound has a molecular weight of 191.18 g/mol.

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, like 1-Methyl-2-oxoindoline-5-carboxylic acid, play a significant role in the biotechnological industry due to their flexibility and usage as precursors for various industrial chemicals. Research highlights the impact of carboxylic acids on microbial inhibitors, especially in engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids can cause damage to cell membranes and decrease microbial internal pH, affecting microbial robustness and industrial performance. Strategies to increase tolerance include metabolic engineering, which aims to adjust cell membrane properties and maintain proper respiratory functions (Jarboe, Royce, & Liu, 2013).

Antioxidant Activity and Biochemical Implications

The biochemical and toxicological aspects of methylglyoxal, a derivative related to carboxylic acids including 1-Methyl-2-oxoindoline-5-carboxylic acid, are explored due to their significant role in metabolic networks. Methylglyoxal's interaction with biological macromolecules such as DNA, RNA, and proteins, suggests its potential in medical research, particularly in understanding its effects on energy production, free radical generation, and cell killing. This highlights the biochemical implications and potential medical applications of carboxylic acids and their derivatives (Kalapos, 1999).

Extraction and Purification Technologies

The reactive extraction of carboxylic acids using organic solvents and supercritical fluids presents an efficient method for separating carboxylic acids from aqueous solutions. This process, relevant to 1-Methyl-2-oxoindoline-5-carboxylic acid, showcases the environmental benefits and higher yield of using supercritical CO2 over traditional methods. Such advancements in separation technologies are crucial for the purification and application of carboxylic acids in scientific research and industrial processes (Djas & Henczka, 2018).

DNA Methyltransferase Inhibitors

Research into DNA methyltransferase inhibitors, which includes derivatives of carboxylic acids, offers insight into the regulation of gene expression through epigenetic modifications. These inhibitors have shown potential in restoring suppressor gene expression and exerting antitumor effects in laboratory models. Such studies underscore the importance of carboxylic acids and their derivatives in developing therapeutic agents for cancer treatment (Goffin & Eisenhauer, 2002).

Solvent Developments for Carboxylic Acid Extraction

The review on solvent developments for liquid-liquid extraction of carboxylic acids emphasizes the innovation in using ionic liquids and other novel solvents for the efficient recovery of carboxylic acids from dilute aqueous streams. This research indicates the evolving landscape of carboxylic acid extraction, highlighting the potential for greener and more efficient processes in the industrial recovery of compounds like 1-Methyl-2-oxoindoline-5-carboxylic acid (Sprakel & Schuur, 2019).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-methyl-2-oxo-3H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-11-8-3-2-6(10(13)14)4-7(8)5-9(11)12/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTOSQDXUJQZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101210473
Record name 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

167627-05-6
Record name 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167627-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Example 59A (1.2 g, 4.27 mmol) in ethyl acetate (30 mL) and methanol (20 mL) was treated with 10% Pd/C (200 mg), stirred under hydrogen (balloon) for 18 hours, filtered through diatomaceous earth (Celite®) with 9:1 dichloromethane/methanol solution rinses, and concentrated to provide 460 mg of the desired product.
Name
solution
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.